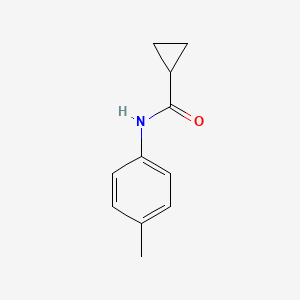

N-(4-methylphenyl)cyclopropanecarboxamide

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

The cyclopropane ring, a three-membered carbocycle, is a unique and valuable motif in chemical research. Its significance stems from the inherent ring strain of approximately 27.5 kcal/mol, which imparts unusual bonding characteristics and reactivity compared to larger cycloalkanes or acyclic systems. This strain results in C-C bonds with higher p-character, leading to properties that are intermediate between those of alkanes and alkenes.

In the realm of medicinal chemistry, the incorporation of a cyclopropane ring into a molecule is a widely used strategy for several reasons:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule's conformation, restricting its rotational freedom. This can lead to a more favorable alignment for binding to a biological target, such as an enzyme or receptor, thereby increasing potency and selectivity.

Metabolic Stability: The cyclopropyl (B3062369) group is often resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a more metabolically vulnerable group (like a gem-dimethyl group) with a cyclopropane ring can enhance a drug candidate's half-life and improve its pharmacokinetic profile.

Three-Dimensionality: As drug discovery moves away from flat, aromatic structures, the cyclopropane ring serves as an excellent non-planar, sp3-rich scaffold that can explore three-dimensional chemical space, often leading to improved physicochemical properties and novel biological activities.

These characteristics make cyclopropane derivatives essential building blocks in the synthesis of complex organic molecules and pharmaceuticals.

The Amide Functional Group in Synthetic and Biological Contexts

The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is one of the most fundamental and ubiquitous linkages in chemistry and biology. The bond between the carbonyl carbon and the nitrogen atom, known as an amide or peptide bond, is notably stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl pi-system. This resonance imparts a planar geometry and restricted rotation around the C-N bond.

Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R'') based on the number of substituents on the nitrogen atom. N-(4-methylphenyl)cyclopropanecarboxamide is a secondary amide.

The importance of the amide group is evident in multiple contexts:

Biological Systems: The amide bond is the cornerstone of life, forming the peptide linkages that connect amino acids into peptides and proteins. The stability and conformational properties of the peptide bond are critical for dictating the primary, secondary, and tertiary structures of proteins, which in turn govern their biological function.

Pharmaceuticals: The amide group is one of the most common functional groups found in small-molecule drugs. Its stability prevents it from being easily hydrolyzed in the body, and its ability to act as both a hydrogen bond donor (in primary and secondary amides) and acceptor makes it crucial for molecular recognition and binding to biological targets.

Synthetic Chemistry: Amides are stable intermediates in organic synthesis. They can be formed through the coupling of carboxylic acids and amines and can be converted to other functional groups. The development of efficient amide bond-forming reactions remains an active area of research, particularly for the synthesis of peptides and complex natural products.

Scope and Research Trajectories for this compound and Related Structures

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on the broader class of N-aryl cyclopropanecarboxamides and related analogs. The combination of the metabolically robust and conformationally rigid cyclopropane moiety with the synthetically versatile N-aryl amide group makes this class of molecules attractive for exploration, primarily in medicinal chemistry.

Research involving similar structures often pursues the following goals:

Development of Novel Therapeutics: The N-aryl cyclopropanecarboxamide (B1202528) scaffold is explored for potential biological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties. For instance, related N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives have been synthesized and investigated as novel melatonin (B1676174) receptor ligands.

Enzyme Inhibition: The defined three-dimensional shape of these molecules makes them suitable candidates for designing specific enzyme inhibitors. The cyclopropyl group can probe small hydrophobic pockets in an active site, while the N-aryl amide portion can form key hydrogen bonds and aromatic interactions.

Synthetic Building Blocks: These compounds can serve as intermediates in the synthesis of more complex molecular architectures. The amide bond provides a stable connection that can be carried through multiple synthetic steps, and both the cyclopropyl and aryl rings can be further functionalized.

The specific structure of this compound presents a simple yet well-defined scaffold for creating libraries of compounds for screening against various biological targets. Future research would likely involve its synthesis and evaluation in biological assays to uncover potential therapeutic applications.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely available. The following table provides key identifiers and calculated or predicted properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19949-61-2 |

| Predicted LogP | 2.3 - 2.5 (Calculated) |

| Predicted Boiling Point | ~340 °C (Calculated) |

| Predicted Melting Point | ~130-150 °C (Calculated) |

Note: Predicted values are estimations from computational models and have not been experimentally verified.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(4-methylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C11H13NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13) |

InChI Key |

KVERDXMFZFABHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methylphenyl Cyclopropanecarboxamide and Analogues

Classical Approaches to Cyclopropanecarboxamide (B1202528) Synthesis

Classical methods for the synthesis of N-(4-methylphenyl)cyclopropanecarboxamide primarily involve two key stages: the formation of the cyclopropane (B1198618) ring and the subsequent or preceding formation of the amide bond.

Cyclopropanation Reactions

The construction of the cyclopropane ring is a fundamental step. One of the most established methods for this transformation is the Simmons-Smith reaction. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction typically involves the treatment of an alkene with a carbenoid species, generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of a precursor to this compound, one could envision the cyclopropanation of N-(p-tolyl)acrylamide. The reaction proceeds via a concerted mechanism, which ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

Another classical approach to cyclopropane synthesis involves the reaction of alkenes with diazo compounds, often catalyzed by transition metals like copper or rhodium. nih.govrsc.org For instance, the reaction of styrene (B11656) with ethyl diazoacetate in the presence of a copper catalyst can yield ethyl 2-phenylcyclopropanecarboxylate, which can then be converted to the desired amide.

A variation of this involves the in situ generation of diazo compounds from sources like tosylhydrazones, which offers a more user-friendly, one-pot process for catalytic cyclopropanation of alkenes. nih.gov

Amide Bond Formation Strategies

The formation of the amide bond is the second critical step in the synthesis of this compound. This can be achieved by reacting cyclopropanecarboxylic acid with p-toluidine. This reaction typically requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. iris-biotech.depeptide.comuniurb.it Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). peptide.com

Alternatively, the cyclopropanecarboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting cyclopropanecarbonyl chloride can then be reacted with p-toluidine, usually in the presence of a base to neutralize the HCl byproduct.

Another route involves the amidation of cyclopropanecarboxylic esters. For example, methyl cyclopropanecarboxylate (B1236923) can be reacted with an amine in the presence of a catalyst. google.com

Modern Synthetic Transformations

Modern synthetic methods offer significant advantages in terms of stereoselectivity, reaction efficiency, and milder reaction conditions.

Enantioselective and Diastereoselective Synthesis of Cyclopropane Cores

The development of chiral catalysts has enabled the enantioselective synthesis of cyclopropanes. For instance, the cyclopropanation of alkenes with diazoacetates can be rendered highly enantioselective by using chiral rhodium or copper catalysts. These reactions can achieve high levels of asymmetric induction, leading to the formation of specific stereoisomers of the cyclopropane ring. nih.govresearchgate.net

Diastereoselective cyclopropanation can be achieved by using substrates with existing stereocenters or by employing chiral auxiliaries. The inherent stereospecificity of reactions like the Simmons-Smith cyclopropanation also contributes to diastereocontrol. nih.govmdpi.com

Microwave-Assisted and Ultrasonic-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. norlab.commdpi.comanton-paar.comnih.govscispace.com The application of microwave irradiation can significantly reduce the reaction times for both the cyclopropanation and the amide bond formation steps. For instance, the synthesis of amides from carboxylic acids and amines can be achieved in minutes under microwave heating, often without the need for a solvent. mdpi.comnih.gov

Similarly, ultrasonic-assisted synthesis utilizes the energy of sound waves to enhance chemical reactivity. Sonication can improve the rate of formation of organozinc compounds used in the Simmons-Smith reaction and can also promote amide coupling reactions. organic-chemistry.org

Catalytic Methodologies for Cyclopropane Ring Construction

Modern catalytic methods provide efficient and selective routes to cyclopropanes. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established and versatile method. rsc.org These reactions are often highly stereoselective, and the catalyst can be tuned to favor the formation of specific diastereomers.

Copper-catalyzed cyclopropanation reactions are also widely used and offer a complementary approach to rhodium-catalyzed methods. These reactions can be performed with a variety of diazo precursors and alkenes. rsc.org More recently, iron-catalyzed cyclopropanation reactions have been developed, offering a more sustainable and cost-effective alternative. nih.gov These methods often utilize non-stabilized carbenes generated from readily available starting materials. nih.govdicp.ac.cn

Table of Synthetic Methodologies and Key Features

| Methodology | Sub-category | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Classical Approaches | Cyclopropanation | Diiodomethane, Zn-Cu couple (Simmons-Smith) | Stereospecific, reliable for simple alkenes. |

| Diazo compounds, Copper/Rhodium catalysts | Versatile, applicable to a wide range of alkenes. | ||

| Amide Bond Formation | Cyclopropanecarboxylic acid, p-toluidine, DCC/DIC/PyBOP | Well-established, wide range of coupling reagents. | |

| Cyclopropanecarbonyl chloride, p-toluidine | High reactivity, suitable for less reactive amines. | ||

| Modern Transformations | Enantio/Diastereoselective | Chiral Rhodium/Copper catalysts | High stereocontrol, access to specific isomers. |

| Microwave-Assisted | Microwave reactor | Rapid reaction times, improved yields, solvent-free options. | |

| Ultrasonic-Assisted | Ultrasonic bath/probe | Enhanced reaction rates, particularly for heterogeneous reactions. |

Derivatization from Precursors via Functional Group Interconversions

The synthesis of this compound and its analogues often relies on the strategic modification of precursor molecules through functional group interconversions (FGIs). solubilityofthings.comvanderbilt.edu This approach allows for the construction of the target amide from readily available starting materials by transforming existing functional groups into those required for the final bond-forming step. The core of this strategy is typically the formation of the amide bond between a cyclopropane-containing moiety and an aniline (B41778) derivative.

The most direct FGI approach involves the activation of cyclopropanecarboxylic acid. The carboxylic acid can be converted into a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with 4-methylaniline to form the desired amide. For instance, cyclopropanecarboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield cyclopropanecarbonyl chloride. google.com This highly electrophilic intermediate subsequently undergoes nucleophilic acyl substitution with 4-methylaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of cyclopropanecarboxylic acid with 4-methylaniline. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ, promoting efficient amide bond formation under mild conditions.

Another FGI pathway involves the conversion of other functional groups on the cyclopropane ring into the required carboxamide. For example, a precursor such as cyclopropyl (B3062369) cyanide (cyclopropanecarbonitrile) can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid, which can then be coupled with 4-methylaniline as described above.

The table below summarizes key functional group interconversions used in the synthesis of this compound.

| Starting Precursor | Functional Group to be Interconverted | Reagent(s) | Intermediate | Final Reaction Step |

| Cyclopropanecarboxylic acid | Carboxylic acid (-COOH) | SOCl₂ or (COCl)₂ | Cyclopropanecarbonyl chloride | Amidation with 4-methylaniline |

| Cyclopropanecarboxylic acid | Carboxylic acid (-COOH) | EDC, HOBt | Activated ester (in situ) | Amidation with 4-methylaniline |

| Methyl cyclopropanecarboxylate | Ester (-COOCH₃) | Ammonia (NH₃), NaOMe | Cyclopropanecarboxamide | N-arylation (not common) |

| Cyclopropanecarbonitrile | Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Cyclopropanecarboxylic acid | Amidation with 4-methylaniline |

Strategies for Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules from a common starting material. sci-hub.senih.gov This approach is particularly valuable for creating libraries of analogues of this compound to explore structure-activity relationships in medicinal chemistry and chemical biology. mdpi.com

A common DOS strategy for this class of compounds involves utilizing a bifunctional cyclopropane precursor that can be divergently modified. nih.gov For example, a scaffold such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate contains two distinct functional handles: an ester and a sulfide. nih.gov These can be manipulated orthogonally to introduce diversity.

One DOS approach can be outlined as follows:

Scaffold Synthesis : A key cyclopropane-containing scaffold is synthesized, often through a cyclopropanation reaction. For instance, a cobalt-catalyzed reaction can produce a precursor like (E/Z)‐ethyl 2‐(phenylsulfanyl)‐cyclopropane‐1‐carboxylate on a multigram scale. nih.gov

Divergent Derivatization : The scaffold is then subjected to various reactions to create a library of analogues.

Amide Diversity : The ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of substituted anilines or other amines using standard peptide coupling techniques. By varying the amine component, a diverse set of N-aryl and N-alkyl cyclopropanecarboxamides can be generated.

Cyclopropane Ring Diversity : The phenylsulfanyl group can be modified. For example, oxidation to the sulfoxide (B87167) or sulfone provides new derivatives. nih.gov More advanced transformations, such as a sulfoxide-magnesium exchange, can generate a cyclopropyl Grignard reagent. nih.gov This nucleophilic intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) or used in cross-coupling reactions to introduce diverse substituents onto the cyclopropane ring. nih.gov

This "build/couple/pair" strategy allows for the rapid generation of a matrix of compounds where both the amide portion and the substituents on the cyclopropane ring are varied. The table below illustrates a hypothetical DOS library generation from a common precursor.

| Common Precursor (A) | Amine Partner (B) | Electrophile (C) | Final Analogue Structure |

| Ethyl 2-(chloromethyl)cyclopropane-1-carboxylate | 4-Ethylaniline | - | N-(4-ethylphenyl)-2-(chloromethyl)cyclopropanecarboxamide |

| Ethyl 2-(chloromethyl)cyclopropane-1-carboxylate | 3-Fluoroaniline | - | N-(3-fluorophenyl)-2-(chloromethyl)cyclopropanecarboxamide |

| Ethyl 2-(azidomethyl)cyclopropane-1-carboxylate | 4-Methylaniline | - | N-(4-methylphenyl)-2-(azidomethyl)cyclopropanecarboxamide |

| Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | 4-Methylaniline | - | N-(4-methylphenyl)-2-(hydroxymethyl)cyclopropanecarboxamide |

This systematic approach enables the efficient exploration of the chemical space around the core this compound structure. nih.gov

Elucidation of Reaction Mechanisms Pertaining to N 4 Methylphenyl Cyclopropanecarboxamide Chemistry

Mechanistic Insights into Cyclopropane (B1198618) Ring Formation and Transformation

The cyclopropane ring, a motif of significant interest in medicinal and materials chemistry, is characterized by high ring strain (approximately 27 kcal/mol), which dictates its unique reactivity. masterorganicchemistry.com The formation and subsequent transformation of this three-membered ring in structures like N-(4-methylphenyl)cyclopropanecarboxamide are governed by distinct mechanistic pathways.

Concerted and Stepwise Mechanisms in Cyclopropanation

The synthesis of the cyclopropane moiety, the core of this compound's cyclopropyl (B3062369) group, can be achieved through various methods, which are broadly categorized into concerted and stepwise mechanisms.

Concerted Mechanisms: These reactions involve the simultaneous formation of both new carbon-carbon single bonds. A prominent example is the addition of a carbene or carbenoid to an alkene. youtube.com In a typical concerted pathway, the pi bond of the alkene attacks the empty p-orbital of the carbene, while simultaneously, the lone pair of the carbene attacks the other carbon of the pi bond. youtube.com This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com For instance, a cis-alkene will yield a cis-substituted cyclopropane.

Simmons-Smith Reaction: This reaction utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to form a zinc carbenoid intermediate (IZnCH₂I). This carbenoid then adds to an alkene in a concerted fashion to form the cyclopropane ring. youtube.com

Dihalocarbene Addition: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), are generated by treating a haloform (e.g., chloroform, CHCl₃) with a strong base. masterorganicchemistry.com The carbene then adds to an alkene in a concerted manner.

Stepwise Mechanisms: In contrast, stepwise mechanisms involve the formation of an intermediate before the final ring closure. A classic example is the reaction of an alkene with a diazo compound to form a pyrazoline intermediate. wikipedia.org This is a 1,3-dipolar cycloaddition. The pyrazoline can then undergo thermal or photochemical decomposition, eliminating nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org The decomposition of the pyrazoline may proceed through a diradical species, and the stereospecificity can sometimes be lost depending on the lifetime of this intermediate.

| Mechanism Type | Key Features | Common Reagents | Intermediate | Stereochemistry |

|---|---|---|---|---|

| Concerted | Simultaneous formation of two C-C bonds. | CH₂I₂/Zn(Cu); CHCl₃/KOH | Carbenoid | Stereospecific |

| Stepwise | Ring closure occurs after formation of an intermediate. | Diazo compounds (e.g., CH₂N₂) | Pyrazoline | Can be non-stereospecific |

Ring-Opening Reactions of Cyclopropane Derivatives

The inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing group like the carboxamide functionality. These reactions typically proceed via cleavage of a C-C bond. The presence of the amide group polarizes the ring, making the carbon atoms susceptible to nucleophilic or electrophilic attack.

Electrophilic ring-opening is common for cyclopropanes bearing electron-donating groups. However, for cyclopropanes substituted with electron-withdrawing groups, such as in this compound, nucleophilic ring-opening is a plausible pathway. researchgate.net The reaction is often initiated by the attack of a nucleophile, leading to the formation of a stabilized carbanion intermediate which is subsequently protonated or reacts with an electrophile. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. For instance, attack at the carbon atom beta to the carbonyl group is often favored. rsc.org

Metal-Catalyzed Cycloisomerization Mechanisms

Transition-metal catalysis offers powerful methods for the transformation of cyclopropane rings. nih.gov These reactions often involve the oxidative addition of the metal into a strained C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield isomerized products. For N-arylcyclopropanecarboxamides, the amide group can act as a directing group, guiding the metal catalyst to a specific C-C or C-H bond and controlling the regioselectivity of the reaction. rsc.org This strategy has been employed to achieve a variety of synthetic transformations, including the formation of larger rings or functionalized acyclic structures.

Amide Bond Formation and Cleavage Mechanisms

The amide bond is the crucial linkage connecting the cyclopropyl and 4-methylphenyl moieties in the target molecule. Its formation and cleavage are fundamental reactions in organic chemistry.

The formation of this compound typically involves a nucleophilic acyl substitution reaction. A common method is the reaction of cyclopropanecarbonyl chloride with 4-methylaniline (p-toluidine). The mechanism begins with the nucleophilic attack of the nitrogen atom of 4-methylaniline on the electrophilic carbonyl carbon of the acid chloride. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the HCl byproduct. youtube.comgoogle.com

Alternatively, the carboxylic acid itself (cyclopropanecarboxylic acid) can be reacted directly with the amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. youtube.com

Amide bond cleavage, or hydrolysis, can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer followed by the elimination of the amine as a leaving group (as its protonated form) yields the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to expel the amide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion gives the carboxylate salt and the neutral amine.

Mechanisms of Functionalization at Aromatic and Cyclopropyl Positions

Further modification of this compound can be achieved by functionalizing either the aromatic ring or the cyclopropyl group.

Aromatic Functionalization: The 4-methylphenyl ring can undergo electrophilic aromatic substitution. The N-cyclopropylcarbonyl group is an ortho-, para-directing and moderately activating group. Since the para position is occupied by the methyl group, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is directed to the positions ortho to the amide group. The reaction mechanism involves the initial formation of a sigma complex (arenium ion) upon attack by the electrophile, followed by deprotonation to restore aromaticity.

Cyclopropyl Functionalization: Direct C-H functionalization of the cyclopropane ring is more challenging but can be achieved using modern synthetic methods, often involving transition-metal catalysis. nih.gov The amide nitrogen can serve as a directing group, forming a chelate with a metal catalyst (such as palladium or rhodium) to bring the catalyst into proximity with a specific C-H bond on the cyclopropane ring. rsc.org This facilitates the cleavage of the C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond in a site-selective manner. This approach avoids the need for pre-functionalized substrates and offers an efficient route to more complex derivatives.

| Position | Reaction Type | Key Mechanistic Step | Directing Group Effect |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Formation of a sigma complex (arenium ion) | Amide group directs ortho |

| Cyclopropyl Ring | Transition-Metal-Catalyzed C-H Functionalization | Oxidative addition / Concerted metalation-deprotonation | Amide group acts as a directing group for the metal catalyst |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Methylphenyl Cyclopropanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise structure of N-(4-methylphenyl)cyclopropanecarboxamide in solution. Through the analysis of 1H and 13C spectra, along with multidimensional correlation experiments, an unambiguous assignment of all atoms in the molecule can be achieved.

The 1H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

The aromatic protons of the 4-methylphenyl (p-tolyl) group are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets due to the symmetry of the para-substituted ring. The protons ortho to the amide group (H-2', H-6') are typically shifted downfield compared to the protons meta to the amide group (H-3', H-5') due to the deshielding effect of the amide functionality.

The protons of the cyclopropyl (B3062369) ring exhibit characteristic upfield shifts, a consequence of the unique ring strain and magnetic anisotropy of the three-membered ring. researchgate.net These protons display complex splitting patterns (multiplets) due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The methine proton (H-1) is coupled to the four methylene (B1212753) protons (H-2, H-3), resulting in a complex multiplet. The methylene protons themselves are diastereotopic and will show distinct chemical shifts and complex couplings to each other and to the methine proton.

The amide proton (N-H) typically appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects. The methyl group protons (H-7') on the tolyl ring appear as a sharp singlet in the upfield alkyl region.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound. Predicted values are based on analogous structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | 7.5 - 8.5 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| H-2', H-6' (Aromatic) | ~7.4 | Doublet (d) | Ortho to the amide group. |

| H-3', H-5' (Aromatic) | ~7.1 | Doublet (d) | Meta to the amide group. |

| H-7' (CH3) | ~2.3 | Singlet (s) | Methyl group on the aromatic ring. |

| H-1 (Cyclopropyl CH) | 1.4 - 1.6 | Multiplet (m) | Coupled to H-2 and H-3 protons. |

| H-2, H-3 (Cyclopropyl CH2) | 0.8 - 1.1 | Multiplet (m) | Diastereotopic protons with complex splitting. |

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon (C=O) of the amide group is the most downfield signal, typically appearing between 170-175 ppm.

The aromatic carbons show distinct signals, with the ipso-carbon attached to the nitrogen (C-1') and the carbon bearing the methyl group (C-4') having unique chemical shifts. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') appear as two distinct signals due to the molecule's symmetry. The cyclopropyl carbons are characteristically found in the highly shielded (upfield) region of the spectrum, a well-documented feature of such strained rings. docbrown.info The methine carbon (C-1) is slightly downfield compared to the methylene carbons (C-2, C-3). The methyl carbon (C-7') of the tolyl group appears at the most upfield end of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for this compound. Predicted values are based on analogous structures and standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 172 - 175 |

| C-1' (Aromatic, ipso to N) | 135 - 138 |

| C-4' (Aromatic, ipso to CH3) | 133 - 136 |

| C-3', C-5' (Aromatic) | 129 - 130 |

| C-2', C-6' (Aromatic) | 120 - 122 |

| C-7' (CH3) | 20 - 22 |

| C-1 (Cyclopropyl CH) | 14 - 17 |

| C-2, C-3 (Cyclopropyl CH2) | 7 - 10 |

To definitively assign all proton and carbon signals and confirm the molecular connectivity, a suite of 2D NMR experiments is employed. sdsu.edunumegalabs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. numegalabs.com It would show strong cross-peaks between the aromatic protons on adjacent carbons (H-2'/H-3' and H-5'/H-6'). Crucially, it would also map the complex coupling network within the cyclopropyl ring, showing correlations between the methine proton (H-1) and the methylene protons (H-2, H-3), as well as the geminal coupling between the diastereotopic H-2 and H-3 protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (1H-13C). numegalabs.com It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the aromatic proton signals at ~7.4 ppm would correlate with the carbon signal at ~120-122 ppm, assigning them as C-2'/C-6'. Similarly, the upfield cyclopropyl proton signals would correlate with their corresponding upfield carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu This is a powerful tool for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic ipso-carbon (C-1').

Correlations from the cyclopropyl methine proton (H-1) to the carbonyl carbon (C=O).

Correlations from the aromatic protons (H-2', H-6') to the ipso-carbon (C-1') and C-4'.

A correlation from the methyl protons (H-7') to the aromatic carbons C-3', C-5' and C-4'.

Together, these 2D NMR techniques provide an irrefutable confirmation of the structure of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing direct information about the functional groups present and their chemical environment.

The FTIR spectrum of this compound is dominated by characteristic absorptions related to the amide group.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3250 cm-1, corresponding to the stretching vibration of the N-H bond. Its position and shape can be influenced by hydrogen bonding.

Amide I Band (C=O Stretch): This is typically the most intense band in the spectrum, appearing in the range of 1680-1650 cm-1. It is primarily due to the C=O stretching vibration and is a hallmark of the secondary amide group.

Amide II Band (N-H Bend): This band, found between 1550-1510 cm-1, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretches: Multiple sharp bands are expected in the 1600-1450 cm-1 region, corresponding to the stretching vibrations of the carbon-carbon bonds within the p-tolyl ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm-1, while aliphatic C-H stretches from the methyl and cyclopropyl groups appear just below 3000 cm-1.

Table 3: Predicted Key FTIR Absorption Bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide I (C=O Stretch) | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |

| Amide II (N-H Bend) | 1550 - 1510 | Strong |

Raman spectroscopy provides complementary vibrational information to FTIR. While polar bonds like C=O give strong IR signals, symmetric vibrations and non-polar bonds often produce strong Raman scattering. pitt.edu For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring, which is often weak in the IR spectrum, typically gives a very strong signal in the Raman spectrum. acs.org

Cyclopropyl Ring Vibrations: The symmetric C-C stretching ("ring breathing") mode of the cyclopropane (B1198618) ring is also expected to be a strong Raman scatterer.

C-H Stretching Modes: Both aromatic and aliphatic C-H stretching vibrations are readily observed.

Amide Bands: The Amide I and other amide-related bands are also active in Raman spectroscopy, though often with different relative intensities compared to the FTIR spectrum. nih.gov

The application of Raman spectroscopy can therefore provide a more complete vibrational profile of the molecule, confirming structural features that may be less clear in the infrared spectrum alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the [M+H]⁺ ion can be used to confirm the molecular formula, C₁₁H₁₃NO.

The fragmentation of this compound under mass spectrometry conditions is expected to proceed through characteristic pathways for N-aryl amides. Key fragmentation would likely involve cleavage of the amide bond, the cyclopropyl ring, and the bond between the aromatic ring and the nitrogen atom. The expected fragmentation patterns are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic Mass) |

| [M+H]⁺ | [C₁₁H₁₄NO]⁺ | 176.1070 |

| [M-C₃H₄]⁺ | [C₈H₉NO]⁺ | 135.0684 |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 |

| [C₄H₅O]⁺ | Cyclopropanecarbonyl cation | 69.0340 |

This table represents predicted fragmentation patterns based on the structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the weight percentage of each element present. For a pure sample of this compound (C₁₁H₁₃NO), the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence of the compound's purity and elemental makeup.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 75.40 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13 |

| Total | 175.231 | 100.00 |

This table shows the theoretical elemental composition of this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction studies on N-(4-methylphenyl)benzamide reveal detailed information about its crystal system, space group, and unit cell dimensions. This data provides a foundational understanding of how the molecules pack in the solid state.

| Parameter | Value for N-(4-methylphenyl)benzamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 9.876(2) |

| c (Å) | 11.678(2) |

| β (°) | 108.45(3) |

| Volume (ų) | 1132.5(4) |

| Z | 4 |

Data obtained from a study on the related compound N-(4-methylphenyl)benzamide and is presented here for illustrative purposes.

The crystal packing of N-aryl amides is often dominated by hydrogen bonding and other non-covalent interactions, which dictate the supramolecular architecture. In the case of N-(4-methylphenyl)benzamide, intermolecular N-H···O hydrogen bonds are a key feature, linking molecules into chains. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, playing a crucial role in its crystal lattice formation. Other significant interactions would likely include C-H···π and π···π stacking interactions involving the aromatic rings.

| Interaction Type | Description | Typical Distance (Å) |

| N-H···O Hydrogen Bond | Between the amide N-H and the carbonyl oxygen of an adjacent molecule. | D···A ≈ 2.9 - 3.1 |

| C-H···π Interaction | Between a C-H bond and the π-system of an aromatic ring. | H···centroid ≈ 2.5 - 2.9 |

| π···π Stacking | Between the aromatic rings of adjacent molecules. | Centroid-centroid ≈ 3.5 - 4.0 |

This table outlines the expected intermolecular interactions based on the analysis of related structures.

Computational Chemistry and Molecular Modeling Studies of N 4 Methylphenyl Cyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. mdpi.com These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is effective for optimizing molecular geometry and calculating electronic properties and vibrational frequencies. mdpi.comresearchgate.net

For a molecule like N-(4-methylphenyl)cyclopropanecarboxamide, DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain the most stable, ground-state geometry. jst.org.injst.org.in A study on the closely related molecule, 2-chloro-N-(p-tolyl)propanamide, utilized this approach to analyze its geometric parameters (bond lengths and angles) and reactive nature. jst.org.injst.org.in Such an analysis for this compound would reveal the precise spatial arrangement of its cyclopropyl (B3062369), amide, and p-tolyl groups, forming the basis for all further computational work. DFT also enables the calculation of global and local reactivity descriptors, which indicate the most probable sites for electrophilic and nucleophilic attack. jst.org.injst.org.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, whereas a large gap indicates a more stable and less reactive molecule. nih.gov

In the computational study of the analogous compound 2-chloro-N-(p-tolyl)propanamide, the HOMO-LUMO energies were calculated to predict its electronic properties. jst.org.injst.org.in This analysis helps characterize the charge transfer that can occur within the molecule. nih.gov For this compound, a similar analysis would quantify its reactivity and stability.

Table 1: Calculated Quantum Chemical Parameters for the Analogous Compound 2-chloro-N-(p-tolyl)propanamide Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory. jst.org.injst.org.in

| Parameter | Value | Unit |

| HOMO Energy | -6.65 | eV |

| LUMO Energy | -0.99 | eV |

| Energy Gap (ΔE) | 5.66 | eV |

| Chemical Hardness (η) | 2.83 | eV |

| Chemical Softness (S) | 0.17 | eV⁻¹ |

| Electronegativity (χ) | 3.82 | eV |

| Chemical Potential (μ) | -3.82 | eV |

| Electrophilicity Index (ω) | 2.57 | eV |

This interactive table presents data for a structurally similar compound to illustrate the typical output of a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgrsc.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-deficient areas (positive potential, prone to nucleophilic attack). nih.gov Green and yellow represent regions of neutral or near-neutral potential. nih.gov

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the amide group, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. chemrxiv.orgnih.gov Conversely, positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a potential hydrogen bond donor. nih.gov This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations resulting from rotation around single bonds. chemistrysteps.com

Molecular Dynamics (MD) simulations provide a deeper understanding of a molecule's dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor) at an atomic level. utupub.finih.gov For a potential drug candidate, MD simulations are used to assess the stability of a ligand-protein complex, revealing how the binding pose changes over time and the key interactions that maintain binding. researchgate.netnih.gov For instance, studies on complex molecules containing a cyclopropane (B1198618) carboxamide moiety have used MD simulations to validate docking results and explore the stability of the ligand within a protein's active site. samipubco.comsamipubco.com

Computational Prediction of Relevant Molecular Properties

Computational methods are increasingly used to predict various molecular properties, accelerating the process of drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. researchgate.net

In silico Solubility and Bioavailability Prediction Methodologies

In silico models are crucial in the early stages of drug discovery for predicting the pharmacokinetic properties of compounds, such as aqueous solubility and oral bioavailability. nih.gov These computational approaches allow for the rapid screening of large numbers of molecules, helping to prioritize candidates for synthesis and further experimental testing. nih.gov The prediction of these properties for this compound relies on various computational methodologies that correlate a molecule's structure with its physicochemical characteristics.

Aqueous solubility is a critical determinant of a drug's absorption. nih.gov In silico solubility prediction can be approached through several methods, including those based on quantitative structure-property relationships (QSPR). These models use calculated molecular descriptors to estimate solubility. nih.gov For a molecule like this compound, relevant descriptors would include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. The General Solubility Equation (GSE) is a common model that incorporates logP and melting point to predict solubility. nih.gov While specific computational studies on this compound are not extensively detailed in publicly available literature, its properties can be estimated using established algorithms.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Solubility and Bioavailability

| Property | Predicted Value | Significance |

| Molecular Weight | 175.23 g/mol | Influences diffusion and absorption. |

| logP (octanol-water partition coefficient) | ~2.5 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Polar Surface Area (PSA) | ~29.1 Ų | Affects membrane transport and solubility. |

| Hydrogen Bond Donors | 1 | Influences interactions with water and biological targets. |

| Hydrogen Bond Acceptors | 1 | Influences interactions with water and biological targets. |

| Aqueous Solubility (logS) | Estimated to be in the moderately soluble range | Crucial for dissolution in the gastrointestinal tract. |

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a complex property influenced by solubility, permeability, and metabolism. nih.govresearchgate.net Computational models for bioavailability often use a combination of physicochemical descriptors and machine learning algorithms. nih.gov Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach, simulating the drug's journey through various body compartments to predict its concentration over time. nih.govresearchgate.net These models integrate data on the compound's properties with physiological parameters. researchgate.net For this compound, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions would be a key component of assessing its potential as a drug candidate.

Chemoinformatics and Database Mining for Structural Analogues

Chemoinformatics and database mining are essential tools for identifying structural analogues of a lead compound like this compound. This process, often termed "similarity searching" or "analogue browsing," helps in exploring the chemical space around a molecule of interest to identify compounds with potentially improved activity, better pharmacokinetic profiles, or novel intellectual property.

Large chemical databases such as PubChem, ChEMBL, ZINC, and SciFinder are systematically mined using the structure of this compound as a query. The search for analogues can be performed using several techniques:

Substructure Searching: This method identifies all compounds in a database that contain a specific chemical scaffold. For this compound, one might search for the cyclopropanecarboxamide (B1202528) core or the N-(4-methylphenyl) moiety to find related structures.

Similarity Searching: This approach finds molecules that are structurally similar to the query compound without necessarily sharing a common substructure. Similarity is typically quantified using molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) and a similarity metric like the Tanimoto coefficient. A higher Tanimoto score indicates greater structural similarity.

The goal of mining for analogues is to build a structure-activity relationship (SAR) profile. By comparing the biological activities of this compound with its structural analogues, researchers can deduce which molecular features are critical for its desired effects. For instance, studies on related cyclopropane carboxamide derivatives have been conducted to explore their potential as melatonin (B1676174) receptor ligands, highlighting how modifications to the core structure can influence biological activity. nih.gov

Table 2: Representative Structural Analogues of this compound and Key Structural Differences

| Compound Name | Core Structure Modification | Potential Impact |

| N-phenylcyclopropanecarboxamide | Removal of the methyl group on the phenyl ring | Alters lipophilicity and potential metabolic pathways. |

| N-(4-chlorophenyl)cyclopropanecarboxamide | Substitution of methyl with a chloro group | Modifies electronic properties and lipophilicity, potentially affecting binding affinity. |

| 1-Methyl-N-(4-methylphenyl)cyclopropanecarboxamide | Addition of a methyl group to the cyclopropane ring | Increases steric bulk and may alter the orientation in a binding pocket. |

| N-(4-methylphenyl)acetamide | Replacement of the cyclopropyl ring with a methyl group | Drastically changes the three-dimensional shape and rigidity of the molecule. |

Through these chemoinformatic approaches, a diverse library of analogues can be identified for further in silico evaluation, synthesis, and biological testing, ultimately refining the properties of the initial lead compound.

Structure Activity Relationship Sar Investigations of N 4 Methylphenyl Cyclopropanecarboxamide Derivatives

Rational Design Principles for Structural Modification

The rational design of derivatives of N-(4-methylphenyl)cyclopropanecarboxamide is guided by established medicinal chemistry principles aimed at enhancing biological activity and drug-like properties. The core structure, consisting of a cyclopropanecarboxamide (B1202528) linked to a 4-methylphenyl (p-tolyl) group, offers several points for modification.

Key Structural Features for Modification:

Cyclopropyl (B3062369) Ring: This rigid group plays a crucial role in orienting the pharmacophoric features of the molecule. Its substitution can influence binding affinity and metabolic stability.

Amide Linker: The amide bond is a key hydrogen bonding motif. Modifications to this group are generally limited to avoid loss of essential interactions with biological targets.

Aromatic Ring (p-tolyl group): The phenyl ring and its methyl substituent are primary sites for modification to explore the impact of electronics, sterics, and lipophilicity on activity.

Design Strategies Employed:

Isosteric and Bioisosteric Replacements: Replacing the methyl group on the phenyl ring with other substituents such as halogens, methoxy (B1213986) groups, or trifluoromethyl groups can modulate the electronic properties and lipophilicity of the molecule.

Homologation: Varying the position of the methyl group on the phenyl ring (ortho, meta, para) or introducing additional substituents can probe the steric and electronic requirements of the binding pocket.

Scaffold Hopping: While maintaining the core cyclopropanecarboxamide pharmacophore, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions and improve properties.

The overarching goal of these modifications is to achieve a deeper understanding of the molecular interactions between the ligand and its biological target, leading to the development of more potent and selective compounds.

Systematics of Substituent Effects on Molecular Interactions

The systematic variation of substituents on the this compound scaffold allows for a detailed analysis of their effects on molecular interactions. These effects can be broadly categorized into electronic, steric, and hydrophobic interactions.

Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly influence the molecule's interaction with its target. Electron-withdrawing groups (e.g., -CF3, -NO2) can alter the charge distribution of the aromatic ring and the acidity of the amide proton, potentially affecting hydrogen bonding and electrostatic interactions. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can enhance pi-stacking interactions with aromatic residues in the binding pocket.

Steric Effects: The size and shape of substituents play a critical role in determining the complementarity of the ligand with its binding site. Bulky substituents can either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a decrease in affinity. The position of the substituent on the phenyl ring is also crucial, as an ortho-substituent will have a more significant steric impact than a para-substituent.

Hydrophobic Interactions: The lipophilicity of the molecule, often quantified by its logP value, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Increasing the hydrophobicity of a ligand can enhance its binding to a hydrophobic pocket but may also lead to increased non-specific binding and reduced aqueous solubility.

Ligand-Based SAR Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based SAR approaches are invaluable for guiding the design of new derivatives. These methods rely on the analysis of the relationship between the chemical structures of a series of compounds and their measured biological activities.

One common approach is the generation of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By aligning a set of active molecules, a common pharmacophore can be identified, which then serves as a template for the design of new compounds with potentially improved activity.

For this compound derivatives, a hypothetical pharmacophore might include:

A hydrophobic feature corresponding to the cyclopropyl ring.

A hydrogen bond acceptor from the carbonyl oxygen of the amide.

A hydrogen bond donor from the amide nitrogen.

An aromatic ring feature from the p-tolyl group.

Another ligand-based approach involves the analysis of structure-activity trends . By systematically modifying the structure and observing the effect on activity, qualitative and quantitative relationships can be established. For instance, a series of derivatives with different substituents on the phenyl ring can be synthesized and tested to determine the optimal electronic and steric properties for that position.

Receptor-Based SAR Approaches (if applicable for studied targets)

While specific biological targets for this compound are not extensively documented in publicly available literature, the structural motif of a small, rigid ring coupled to an amide and an aromatic group is found in ligands for various receptors, including ion channels. nih.govresearchgate.netnih.gov Should a specific receptor target be identified, receptor-based SAR approaches would become highly relevant.

These approaches utilize the three-dimensional structure of the biological target, obtained through methods like X-ray crystallography or cryo-electron microscopy, to guide drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target. By docking this compound and its derivatives into the active site of a putative target, key interactions can be identified, and new modifications can be proposed to enhance these interactions.

For example, if the p-tolyl group is found to be situated in a hydrophobic pocket, derivatives with larger hydrophobic substituents at that position could be designed to improve binding affinity. Conversely, if a polar residue is in proximity to the methyl group, introducing a hydrogen-bonding substituent might be beneficial. The combination of structural biology and computational modeling provides a powerful tool for rational, receptor-based drug design.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding and predicting the biological activity of this compound derivatives. nih.govnih.govresearchgate.nettandfonline.comproquest.com QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP, polar surface area, electronic parameters (e.g., Hammett constants).

Model Development: Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with the observed biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

A hypothetical QSAR equation for a series of N-(aryl)cyclopropanecarboxamide derivatives might look like:

log(1/IC50) = c0 + c1logP + c2σ + c3*Es

where log(1/IC50) is the biological activity, logP is a measure of lipophilicity, σ is the Hammett constant representing electronic effects, Es is the Taft steric parameter, and c0-c3 are the regression coefficients.

Model Validation and Interpretation: A robust QSAR model must be rigorously validated to ensure its predictive power. The interpretation of the model can provide valuable insights into the key molecular properties that govern biological activity, thereby guiding the design of new, more potent derivatives. For example, a positive coefficient for the logP term would suggest that increasing lipophilicity is beneficial for activity within the studied chemical space.

The following interactive data tables illustrate hypothetical SAR data for derivatives of this compound, demonstrating the principles discussed.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Compound | R | logP | Electronic Effect | Steric Effect | Hypothetical IC50 (µM) |

| 1 | 4-CH3 | 2.5 | Weakly Donating | Moderate | 5.2 |

| 2 | H | 2.1 | Neutral | Small | 10.8 |

| 3 | 4-Cl | 2.8 | Withdrawing | Moderate | 2.5 |

| 4 | 4-OCH3 | 2.2 | Donating | Moderate | 7.1 |

| 5 | 4-CF3 | 3.4 | Strongly Withdrawing | Large | 1.8 |

| 6 | 2-CH3 | 2.5 | Weakly Donating | High (ortho) | 15.4 |

| 7 | 3-Cl | 2.8 | Withdrawing | Moderate | 3.1 |

Table 2: QSAR Model Descriptors and Predicted Activity

| Compound | logP | Hammett (σ) | Taft (Es) | Predicted log(1/IC50) |

| 1 | 2.5 | -0.17 | -1.24 | 5.3 |

| 2 | 2.1 | 0.00 | 0.00 | 4.9 |

| 3 | 2.8 | 0.23 | -0.97 | 5.6 |

| 4 | 2.2 | -0.27 | -0.55 | 5.1 |

| 5 | 3.4 | 0.54 | -2.40 | 5.8 |

| 6 | 2.5 | -0.17 | -1.24 | 4.8 |

| 7 | 2.8 | 0.37 | -0.97 | 5.5 |

Biological Target Identification and Mechanistic Research on N 4 Methylphenyl Cyclopropanecarboxamide Analogues

Phenotypic Screening Approaches for Target Discovery

Phenotypic screening serves as an initial, unbiased method to identify compounds that elicit a desired physiological response in a cellular or organismal model, without prior knowledge of the molecular target. This approach has been instrumental in the discovery of bioactive cyclopropanecarboxamide (B1202528) analogues.

A notable example is the discovery of tranylcypromine's activity as a 5-HT2C receptor agonist through a high-throughput screening campaign. nih.govnih.gov Starting with this initial hit, a series of 1-aminomethyl-2-phenylcyclopropanes, close analogues of the cyclopropanecarboxamide scaffold, were synthesized and evaluated. nih.govnih.gov This iterative process of structural modification and phenotypic assessment led to the identification of compounds with potent and selective agonist activity at the 5-HT2C receptor. nih.govnih.gov One of the most promising compounds from this screening, (2-(3-methylphenyl)cyclopropyl)methylamine, demonstrated significant antidepressant-like effects in animal models. nih.gov

The following table summarizes the activity of key compounds from this phenotypic screening campaign.

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

| Tranylcypromine (B92988) | >10,000 | >10,000 | 2,500 |

| trans-2-phenylcyclopropylmethylamine hydrochloride | 1,500 | 150 | 13 |

| (2-(3-methylphenyl)cyclopropyl)methylamine | 585 | 65 | 4.8 |

Chemical Genetics and Chemical Proteomics for Target Validation

Once a compound with a desirable phenotype is identified, the next critical step is to determine its molecular target. Chemical genetics and chemical proteomics are powerful tools for this purpose. These approaches utilize chemically modified versions of the bioactive compound, often referred to as chemical probes, to isolate and identify their binding partners within the cell.

A study on tranylcypromine, a compound structurally related to the cyclopropanecarboxamide core, exemplifies this approach. To identify its off-targets, researchers synthesized tranylcypromine probes equipped with an alkyne handle. nih.gov These probes were introduced into living cells, where they covalently bind to their targets. The alkyne handle then allows for the attachment of a reporter tag, such as biotin, via "click chemistry." This enables the enrichment and subsequent identification of the target proteins by mass spectrometry. nih.gov

This chemical proteomics approach revealed that besides its known targets, monoamine oxidases A and B (MAOA and MAOB), tranylcypromine also interacts with a number of other proteins, providing a molecular basis for some of its side effects. nih.gov The study also highlighted significant lysosomal trapping of tranylcypromine, which could impact its effective concentration at the intended target sites. nih.gov

Network-Based Approaches for Identifying Molecular Interactions

Network-based approaches and network pharmacology offer a systems-level understanding of how a compound interacts with the complex web of molecules within a cell. By integrating data from various sources, including proteomics, genomics, and known drug-target interactions, these methods can predict potential targets and pathways affected by a compound.

While specific network pharmacology studies on N-(4-methylphenyl)cyclopropanecarboxamide are not yet prevalent in the literature, the general methodology is well-established. For a given cyclopropanecarboxamide analogue, its chemical structure can be used to predict potential protein targets based on similarity to known ligands. These predicted targets can then be mapped onto protein-protein interaction networks to identify the biological pathways and processes that are most likely to be perturbed by the compound. This in silico analysis can guide further experimental validation and provide a broader understanding of the compound's mechanism of action.

Elucidation of Molecular Binding Sites and Interaction Modes

A detailed understanding of how a compound binds to its target protein is crucial for rational drug design and optimization. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand.

Direct Binding Assays

Various biophysical techniques are employed to confirm the direct interaction between a compound and its putative target and to quantify the binding affinity. These assays are essential for validating the targets identified through screening and proteomic approaches.

For cyclopropanecarboxamide analogues that target enzymes like Janus kinases (JAKs), direct binding can be assessed through various in vitro kinase assays. For instance, the inhibitory activity of a compound against a specific kinase can be measured by quantifying the reduction in phosphorylation of a substrate. Techniques such as fluorescence polarization (FP) and surface plasmon resonance (SPR) can provide real-time kinetic data on the binding and dissociation of the compound from the purified protein.

Mutagenesis Studies for Binding Site Characterization

Site-directed mutagenesis is a powerful technique used to pinpoint the key amino acid residues involved in ligand binding. By systematically replacing specific amino acids in the target protein with others (e.g., alanine), researchers can assess the impact of these mutations on the compound's binding affinity and activity.

Investigations into Modulation of Cellular Pathways by Cyclopropanecarboxamide Scaffolds

The cyclopropanecarboxamide scaffold can serve as a rigid and chemically stable framework for positioning functional groups that interact with key components of cellular signaling pathways. Understanding how these scaffolds and their derivatives modulate these pathways is key to understanding their therapeutic potential.

An important example of this is the development of selective JAK3 inhibitors containing a cyclopropanecarboxamide moiety, such as PF-956980. nih.gov JAK3 is a critical enzyme in the JAK-STAT signaling pathway, which is essential for the function of immune cells. researchgate.net By inhibiting JAK3, these compounds can block the signaling cascade initiated by cytokines like interleukin-4 (IL-4), which are known to promote the survival of malignant cells in certain cancers, such as chronic lymphocytic leukemia (CLL). nih.gov

Research has shown that PF-956980 can effectively reverse the drug resistance conferred by IL-4 in CLL cells, demonstrating the ability of a cyclopropanecarboxamide-based inhibitor to modulate a specific and therapeutically relevant cellular pathway. nih.gov This targeted modulation of the JAK-STAT pathway provides a clear mechanism for the observed anti-cancer effects and highlights the potential of the cyclopropanecarboxamide scaffold in the design of pathway-specific inhibitors.

Derivatization and Functionalization Strategies for N 4 Methylphenyl Cyclopropanecarboxamide Based Chemical Probes

Introduction of Reporter Tags for Target Engagement Studies

Reporter tags are crucial tools in chemical biology for visualizing and quantifying the interaction between a chemical probe and its biological target. biorxiv.org The introduction of these tags onto N-(4-methylphenyl)cyclopropanecarboxamide allows for direct monitoring of target engagement within a cellular context. Common reporter tags include fluorescent dyes, biotin, and radioactive isotopes. The choice of tag depends on the specific experimental requirements, such as the desired sensitivity and the detection method to be employed.

Strategic placement of the reporter tag is vital to ensure that the probe's biological activity is not compromised. For this compound, potential sites for modification include the para-position of the methylphenyl ring or functionalization of the cyclopropyl (B3062369) group. Synthetic approaches to introduce these tags often involve coupling reactions, such as amide bond formation or click chemistry, which offer high efficiency and selectivity. nih.gov

| Reporter Tag Type | Example | Detection Method | Advantages | Considerations |

| Fluorescent Dye | Fluorescein, Rhodamine | Fluorescence Microscopy, Flow Cytometry | High sensitivity, real-time imaging | Potential for steric hindrance, photobleaching |

| Affinity Tag | Biotin | Western Blot, ELISA | Strong and specific interaction with streptavidin | Can be a large tag, may alter probe properties |

| Click Chemistry Handle | Alkyne, Azide (B81097) | Copper-catalyzed or strain-promoted cycloaddition | Bioorthogonal, high efficiency | Requires a two-step labeling process |

This table outlines common reporter tags used in target engagement studies, their detection methods, advantages, and key considerations for their use with this compound-based probes.

Synthesis of Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological sample. This method involves incorporating a photoreactive group into the chemical probe, which upon activation by UV light, forms a covalent bond with its target protein. mdpi.com Commonly used photoreactive moieties include phenyl azides, benzophenones, and diazirines. nih.gov

The synthesis of photoaffinity probes based on this compound requires careful planning to introduce the photoreactive group without disrupting the compound's binding affinity. The photoreactive group can be incorporated at various positions, often guided by structure-activity relationship (SAR) studies. For instance, a phenyl azide or benzophenone (B1666685) group could be attached to the methylphenyl ring, transforming the probe into a tool for target identification. mdpi.com

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Phenyl Azide | 254-280 | Nitrene | Highly reactive, can insert into C-H and N-H bonds |

| Benzophenone | 350-360 | Triplet Ketone | More selective for C-H bonds, less reactive with water |

| Diazirine | 350-380 | Carbene | Smallest photoreactive group, highly reactive |

This table summarizes the properties of common photoreactive groups that can be incorporated into this compound to create photoaffinity probes.

Derivatization for Analytical Applications (e.g., Chromatography)

Chemical derivatization plays a significant role in enhancing the detection and separation of compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comresearchgate.net For a compound like this compound, which may lack a strong chromophore or fluorophore, derivatization can significantly improve its detectability. researchgate.net This process involves reacting the analyte with a derivatizing agent to attach a group that is easily detected by UV-Visible or fluorescence detectors. sdiarticle4.com

Pre-column derivatization, where the modification occurs before chromatographic separation, is a common approach. mdpi.comnih.gov Reagents such as dansyl chloride or fluorescamine (B152294) can be used to introduce fluorescent tags, thereby increasing the sensitivity of the analysis. The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible derivatization. mdpi.com

| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |

| Dansyl Chloride | Primary and secondary amines, phenols | Fluorescence | High sensitivity, stable derivatives |

| Fluorescamine | Primary amines | Fluorescence | Rapid reaction, reagent is non-fluorescent |

| 2,4-Dinitrophenylhydrazine | Aldehydes and ketones | UV-Visible | Forms colored derivatives, well-established method |

This table provides examples of derivatizing agents that could be used for the analytical determination of this compound or its analogs, highlighting their target functional groups and detection methods.

Functionalization of Aromatic and Cyclopropyl Moieties for Enhanced Specificity

Modifying the core structure of this compound, specifically the aromatic and cyclopropyl moieties, can lead to analogs with improved binding specificity and potency. iris-biotech.de The methylphenyl group offers several positions for substitution, allowing for the introduction of various functional groups that can modulate the compound's electronic and steric properties. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can influence its interaction with target proteins. researchgate.net

The cyclopropyl ring is a key structural feature that imparts conformational rigidity. iris-biotech.de Functionalization of the cyclopropane (B1198618) ring can be achieved through various synthetic methods, leading to derivatives with altered spatial arrangements of substituents. These modifications can be crucial for optimizing the compound's fit within a binding pocket and enhancing its selectivity for a particular target.

| Compound | Modification | Potential Effect |

| N-(4-Trifluoromethylphenyl)cyclopropanecarboxamide | Introduction of a CF3 group on the aromatic ring | Altered electronic properties, potential for improved metabolic stability |

| N-(4-Methoxyphenyl)cyclopropanecarboxamide | Introduction of a methoxy (B1213986) group on the aromatic ring | Increased electron density, potential for hydrogen bonding |

| 2-Phenyl-N-(4-methylphenyl)cyclopropanecarboxamide | Addition of a phenyl group to the cyclopropyl ring | Increased steric bulk, potential for new binding interactions |

This table illustrates potential derivatizations of this compound and the possible effects of these modifications on the compound's properties.

Future Research Directions and Challenges in N 4 Methylphenyl Cyclopropanecarboxamide Research

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to N-(4-methylphenyl)cyclopropanecarboxamide and related structures is a primary area of future research. While classical methods for the synthesis of N-aryl cyclopropanecarboxamides exist, contemporary research is focused on innovative strategies that offer improved yields, stereoselectivity, and sustainability.

Future efforts will likely concentrate on:

Catalytic C-H Activation/Functionalization: Transition-metal catalyzed C-H activation represents a powerful tool for the direct arylation of cyclopropane (B1198618) precursors. Future methodologies could focus on the development of novel palladium, rhodium, or copper catalyst systems that enable the efficient and selective coupling of cyclopropanecarboxamide (B1202528) with various aryl partners, including 4-methylphenyl derivatives. Recent advances in palladium(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes guided by tertiary alkylamines showcase the potential for creating chiral cyclopropyl-containing molecules with high precision. acs.org